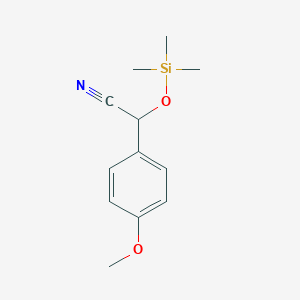












|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([O:24][Si](C)(C)C)C#N)=[CH:17][CH:16]=1.[CH:29](=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[Cl-].[NH4+]>COCCOC>[OH:36][CH:29]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:21]([C:18]1[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1)=[O:24] |f:4.5|
|


|
Name
|
|
|
Quantity
|
292 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
826 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
442 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
199.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stir the mixture for a further 15 min at <−60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After further stirring for 30 min at −60° C.
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
Next, heat the reaction mixture slowly to RT in 4 h
|
|
Duration
|
4 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extract with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
Wash the organic phase with saturated ammonium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
5 litre methanol, and add 6 litre 1 N hydrochloric acid
|
|
Type
|
STIRRING
|
|
Details
|
Stir the mixture for 3 h at RT
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
add 3 litre saturated sodium chloride solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extract the mixture with 6.5 litre ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
Wash the organic phase with 1.0 litre 1 N sodium hydroxide solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with saturated sodium chloride solution, dry
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
decant from the insoluble matter and seed with crystals
|
|
Type
|
STIRRING
|
|
Details
|
Stir the resultant suspension for 2 h at RT
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
filter off the crystals with suction
|
|
Type
|
WASH
|
|
Details
|
Wash with 300 ml diisopropyl ether and petroleum ether
|
|
Type
|
CUSTOM
|
|
Details
|
dry under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
236.8 g (47.8% of theor.) of the target compound is obtained
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(C(=O)C1=CC=C(C=C1)OC)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |